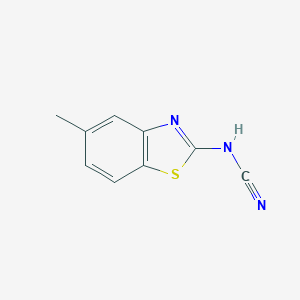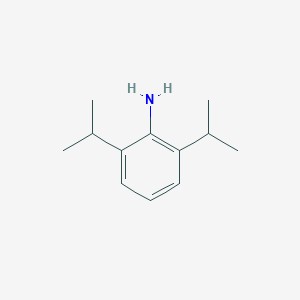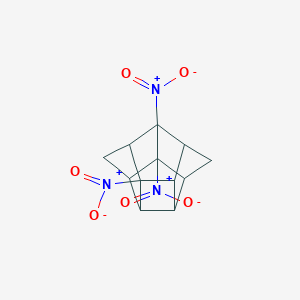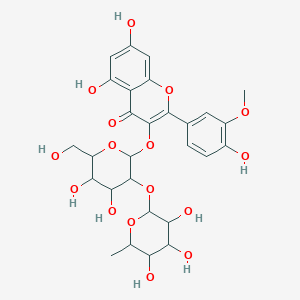![molecular formula C13H16N2 B050417 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole CAS No. 117644-50-5](/img/structure/B50417.png)
7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole, also known as MTAB, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTAB is a derivative of benzimidazole and has been shown to exhibit a range of biochemical and physiological effects.
Mechanism Of Action
The exact mechanism of action of 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is not fully understood. However, it is believed to modulate the activity of neurotransmitters such as dopamine, serotonin, and GABA. 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole has also been shown to interact with ion channels and receptors in the brain.
Biochemical And Physiological Effects
7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to anxiolytic and anticonvulsant effects. 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole has also been shown to decrease the levels of glutamate, which can have neuroprotective effects. Additionally, 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuroplasticity and neuronal survival.
Advantages And Limitations For Lab Experiments
7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. Additionally, 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole has been shown to be well-tolerated in animal studies.
However, there are also some limitations to using 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, the exact mechanism of action of 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is not fully understood, which can make it challenging to design experiments that target specific pathways.
Future Directions
There are several future directions for research on 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole. One potential direction is to further investigate its potential therapeutic applications for neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, more research is needed to fully understand the mechanism of action of 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole and to design experiments that target specific pathways. Finally, more studies are needed to determine the long-term effects of 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole and its potential side effects.
Conclusion:
7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been shown to exhibit anticonvulsant, antipsychotic, and anxiolytic effects, and has been investigated as a potential treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. While there are some limitations to using 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole in lab experiments, it has several advantages and is a promising area of research for the future.
Synthesis Methods
7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole can be synthesized using a multi-step process that involves the reaction of 2-aminobenzimidazole with methyl acrylate, followed by reduction with sodium borohydride. The final product is purified through recrystallization and characterized using various spectroscopic techniques.
Scientific Research Applications
7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, antipsychotic, and anxiolytic effects. 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole has also been investigated as a potential treatment for Parkinson's disease, Alzheimer's disease, and depression. Additionally, 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole has been shown to have anti-inflammatory and antioxidant properties.
properties
CAS RN |
117644-50-5 |
|---|---|
Product Name |
7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole |
Molecular Formula |
C13H16N2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
7-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole |
InChI |
InChI=1S/C13H16N2/c1-10-5-4-8-15-12-7-3-2-6-11(12)14-13(15)9-10/h2-3,6-7,10H,4-5,8-9H2,1H3 |
InChI Key |
SHPGULKVVYVOPM-UHFFFAOYSA-N |
SMILES |
CC1CCCN2C(=NC3=CC=CC=C32)C1 |
Canonical SMILES |
CC1CCCN2C(=NC3=CC=CC=C32)C1 |
synonyms |
6H-Azepino[1,2-a]benzimidazole,7,8,9,10-tetrahydro-7-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B50341.png)

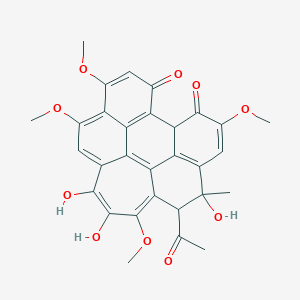
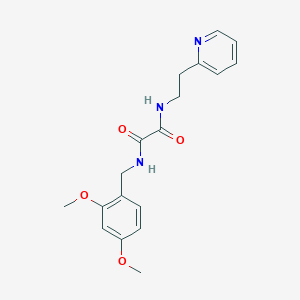
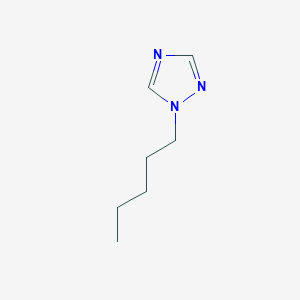
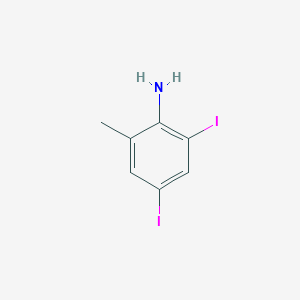
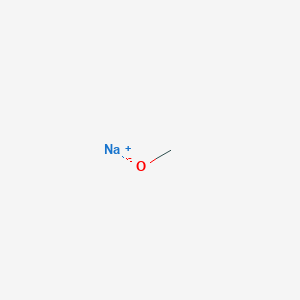
![1,2-Ethanediamine, N2-[4-(aminomethyl)phenyl]-N1,N1-dimethyl-](/img/structure/B50355.png)
